molecular formula C8H13N3O B12465748 (Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine

(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B12465748
M. Wt: 167.21 g/mol
InChI Key: KPGFNYVNCFJKNX-UHFFFAOYSA-N
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Description

(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a propyl group and an ethylidenehydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1-(1-propylpyrazol-4-yl)ethanamine with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes involved in nitrogen metabolism. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets suggests it could be useful in the treatment of certain diseases, such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic or inhibitory processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Propylpyrazol-4-yl)ethanamine
  • 1-Propyl-1H-pyrazol-4-yl)methanamine
  • 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide

Uniqueness

(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of the ethylidenehydroxylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGFNYVNCFJKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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